molecular formula C14H18ClNO4S B1344642 Benzyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate CAS No. 242459-83-2

Benzyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate

Cat. No. B1344642
M. Wt: 331.8 g/mol
InChI Key: SGQMTLDEQPNJLD-UHFFFAOYSA-N
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Description

“Benzyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate” is a chemical compound with the molecular formula C14H18ClNO4S . It has a molecular weight of 331.82 . This compound contains a total of 39 atoms, including 18 Hydrogen atoms, 14 Carbon atoms, 1 Nitrogen atom, 4 Oxygen atoms, 1 Sulfur atom, and 1 Chlorine atom .


Molecular Structure Analysis

The InChI code for “Benzyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate” is 1S/C14H18ClNO4S/c15-21(18,19)11-13-7-4-8-16(9-13)14(17)20-10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2 . This code provides a detailed representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.


Physical And Chemical Properties Analysis

“Benzyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate” is a powder with a melting point of 81-82 degrees Celsius . The compound is stored at room temperature .

Scientific Research Applications

Synthesis and Reactivity

Benzyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate has been utilized in the synthesis and structural determination of various compounds. Its derivatives have found applications in the preparation of emetine-like antiepileptic agents, herbicide agents, and therapeutic agents for liver disorders (Ibenmoussa et al., 1998). Additionally, it has been used in the asymmetric synthesis of key intermediates for potent protein kinase inhibitors, suggesting potential industrial applications (Hao et al., 2011).

Asymmetric Benzylation

The compound has been involved in studies focusing on asymmetric benzylation, leading to the synthesis of biologically active compounds containing a chiral 3-benzylpiperidine backbone (Wang et al., 2018). This indicates its role in the development of chiral molecules, which are important in pharmaceutical synthesis.

Medicinal Chemistry Synthesis

In medicinal chemistry, derivatives of Benzyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate have been used for oxindole synthesis, involving processes like CH functionalization using palladium-catalysts. This technique has applications in the synthesis of compounds like serine palmitoyl transferase enzyme inhibitors (Magano et al., 2014).

Enantioselective Synthesis

The compound has also found applications in enantioselective synthesis, particularly in the formation of cis-piperidine derivatives. These derivatives have shown high diastereo- and enantioselectivity in microbial reductions, indicating their potential in the synthesis of stereochemically complex pharmaceuticals (Guo et al., 2006).

Bioactive Compound Synthesis

Finally, benzyl derivatives of this compound have been synthesized and evaluated for anti-acetylcholinesterase activity, showing their potential use in treating conditions like dementia (Sugimoto et al., 1990). This emphasizes the compound's role in the synthesis of bioactive molecules with therapeutic applications.

Safety And Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H314, and H335 . These statements indicate that the compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

benzyl 3-(chlorosulfonylmethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4S/c15-21(18,19)11-13-7-4-8-16(9-13)14(17)20-10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQMTLDEQPNJLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate

Synthesis routes and methods

Procedure details

The title compound was prepared by the method of Preparation 58 from 1-[(benzyloxy)carbonyl]-3-piperidylmethanesulfonic acid [see Preparation 61]and thionyl chloride to afford benzyl 3-[(chlorosulfonyl)methyl]-1-piperidinecarboxylate as an oil.
Name
1-[(benzyloxy)carbonyl]-3-piperidylmethanesulfonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Zhersh, VV Buryanov, OV Karpenko… - …, 2011 - thieme-connect.com
An approach to the synthesis of conformationally restricted saturated heterocyclic sulfonyl chlorides is described. Being guided by the principle of diversity-oriented conformational …
Number of citations: 6 www.thieme-connect.com

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